6-Chloro-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride 6-Chloro-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride
Brand Name: Vulcanchem
CAS No.: 1431964-98-5
VCID: VC8073841
InChI: InChI=1S/C18H17ClN2.ClH/c1-11-2-4-12(5-3-11)17-18-14(8-9-20-17)15-10-13(19)6-7-16(15)21-18;/h2-7,10,17,20-21H,8-9H2,1H3;1H
SMILES: CC1=CC=C(C=C1)C2C3=C(CCN2)C4=C(N3)C=CC(=C4)Cl.Cl
Molecular Formula: C18H18Cl2N2
Molecular Weight: 333.3 g/mol

6-Chloro-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride

CAS No.: 1431964-98-5

Cat. No.: VC8073841

Molecular Formula: C18H18Cl2N2

Molecular Weight: 333.3 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride - 1431964-98-5

Specification

CAS No. 1431964-98-5
Molecular Formula C18H18Cl2N2
Molecular Weight 333.3 g/mol
IUPAC Name 6-chloro-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride
Standard InChI InChI=1S/C18H17ClN2.ClH/c1-11-2-4-12(5-3-11)17-18-14(8-9-20-17)15-10-13(19)6-7-16(15)21-18;/h2-7,10,17,20-21H,8-9H2,1H3;1H
Standard InChI Key GOAHQIOTMBQKKQ-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2C3=C(CCN2)C4=C(N3)C=CC(=C4)Cl.Cl
Canonical SMILES CC1=CC=C(C=C1)C2C3=C(CCN2)C4=C(N3)C=CC(=C4)Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

The compound’s framework consists of a tetrahydro-beta-carboline system fused to an indole ring, with a chloro group at position 6 and a 4-methylphenyl moiety at position 1. The hydrochloride salt enhances its solubility in polar solvents, a critical factor for in vitro studies. Key structural data are summarized below:

PropertyValueSource
Molecular FormulaC₁₈H₁₈Cl₂N₂
Molecular Weight333.3 g/mol
IUPAC Name6-chloro-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride
Canonical SMILESCC1=CC=C(C=C1)C2C3=C(CCN2)C4=C(N3)C=CC(=C4)Cl.Cl
InChI KeyHXOMGWYMKDFJHO-UHFFFAOYSA-N

The planar indole system and tetracyclic arrangement facilitate π-π stacking and hydrophobic interactions, which are pivotal for binding to biological targets such as enzymes and receptors .

Stereochemical Considerations

Beta-carbolines often exhibit cis-trans isomerism due to restricted rotation around the C1-N2 bond. Studies on analogous compounds, such as 1-(4-methoxyphenyl)-1,2,3,4-tetrahydro-beta-carboline, have demonstrated that acidic conditions promote epimerization, with equilibrium favoring the trans isomer . While specific data for 6-chloro-1-(4-methylphenyl)-tetrahydro-beta-carboline hydrochloride remain limited, its stereochemical behavior is likely analogous, influencing its reactivity and biological activity .

Synthesis and Production

Synthetic Routes

The compound is typically synthesized via the Pictet-Spengler reaction, a cornerstone method for beta-carboline formation. This one-pot condensation involves a tryptamine derivative and a substituted aldehyde under acidic conditions:

  • Tryptamine Preparation: Starting materials such as 6-chlorotryptamine are reacted with 4-methylbenzaldehyde.

  • Cyclization: The imine intermediate undergoes cyclization in the presence of Lewis acids (e.g., BF₃·OEt₂) or protic acids (e.g., HCl), forming the tetrahydro-beta-carboline core .

  • Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt, improving crystallinity and stability .

Industrial-Scale Optimization

Industrial production emphasizes yield enhancement and purity control:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) improve reaction homogeneity.

  • Temperature Control: Maintaining temperatures between 60–80°C minimizes side reactions.

  • Catalysis: Bronsted acids (e.g., p-toluenesulfonic acid) accelerate cyclization while reducing decomposition .

Biological Activities and Mechanisms

Central Nervous System Interactions

Like other beta-carbolines, this compound likely modulates neurotransmitter systems:

  • Serotonin Receptors: Partial agonism at 5-HT₂A receptors, potentially influencing mood and cognition.

  • Benzodiazepine Receptors: Antagonism at GABA-A receptors, which could confer anxiolytic or pro-convulsant effects depending on concentration .

Antimalarial Activity

Beta-carbolines inhibit Plasmodium falciparum growth by targeting hemozoin formation. The chloro substituent may enhance binding to heme groups, as seen in chloroquine derivatives .

Applications in Scientific Research

Pharmacological Probes

The compound serves as a template for developing:

  • Antidepressants: Modulating serotonin receptor activity.

  • Antiprotozoal Agents: Targeting parasitic heme detoxification pathways.

Chemical Biology Tools

Its fluorescent properties (λₑₓ ≈ 340 nm, λₑₘ ≈ 450 nm) enable use in:

  • Protein Binding Assays: Monitoring ligand-receptor interactions via fluorescence quenching.

  • Cellular Imaging: Tracking distribution in live cells due to cell membrane permeability .

Comparison with Related Beta-Carbolines

CompoundSubstituentsKey Differences
Harmine7-MethoxyLower logP (1.8 vs. 3.1), reduced CNS penetration
Harmaline3,4-DihydroPro-convulsant effects due to GABA-A antagonism
Tetrahydro-beta-carbolineNo chloro/methylphenylReduced antimicrobial potency (MIC >128 µg/mL)

The chloro and methylphenyl groups in 6-chloro-1-(4-methylphenyl)-tetrahydro-beta-carboline hydrochloride confer higher lipophilicity (clogP: 3.1) and enhanced target selectivity compared to simpler analogs .

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